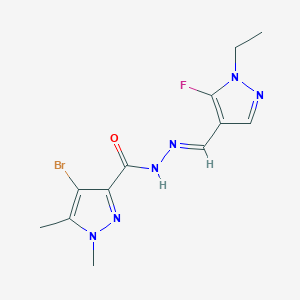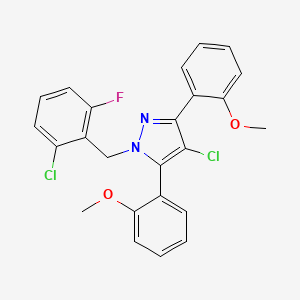![molecular formula C24H14ClF2N3S B10919700 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10919700.png)
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and chlorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Formation of Thiazole Ring: The final step involves the formation of the thiazole ring through a cyclization reaction with appropriate reagents.
Chemical Reactions Analysis
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor.
Industrial Applications: The compound is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, which may contribute to its anti-cancer activity . The presence of fluorine atoms enhances its binding affinity and stability in biological systems.
Comparison with Similar Compounds
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can be compared with other pyrazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated pyrazole ring and exhibits similar biological activities.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: This compound has a similar thiazole ring structure and is used in hypotensive studies.
The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C24H14ClF2N3S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[3,5-bis(4-fluorophenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C24H14ClF2N3S/c25-18-7-1-16(2-8-18)22-14-31-24(28-22)30-23(17-5-11-20(27)12-6-17)13-21(29-30)15-3-9-19(26)10-4-15/h1-14H |
InChI Key |
GUTVMTFIHQUQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10919621.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919626.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919634.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919636.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919647.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919657.png)
![2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pentafluorophenyl)acetamide](/img/structure/B10919661.png)
![1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B10919669.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10919675.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919694.png)
![1-(4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10919697.png)

